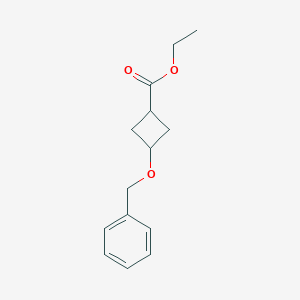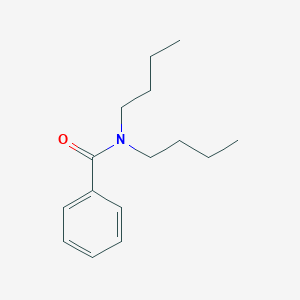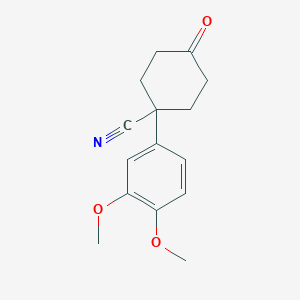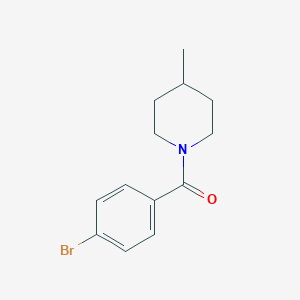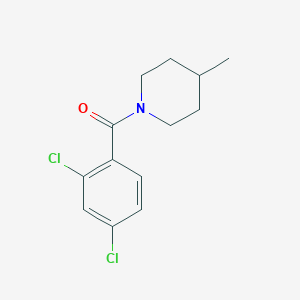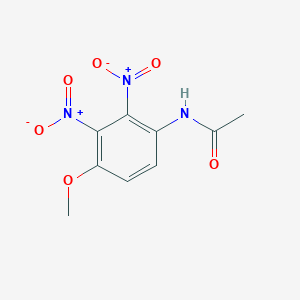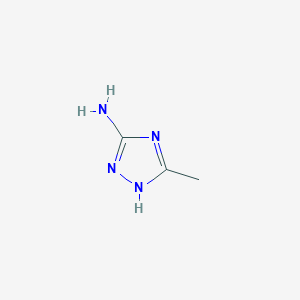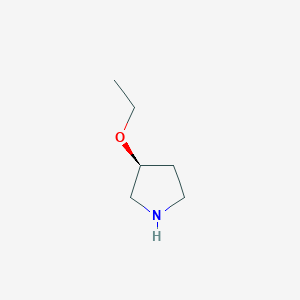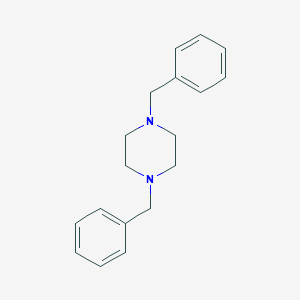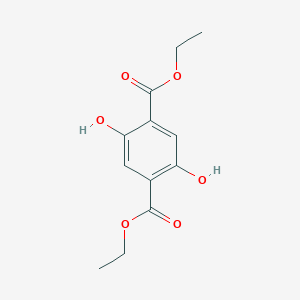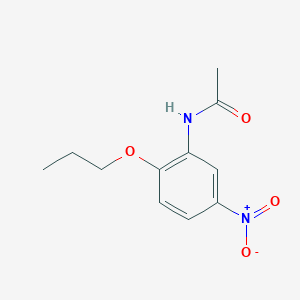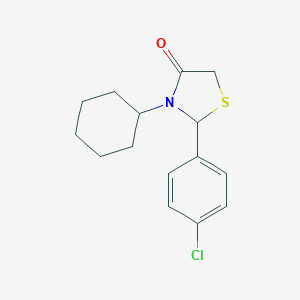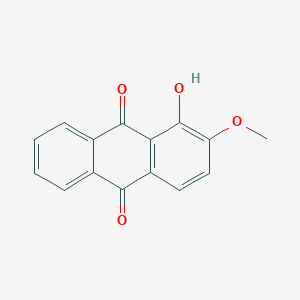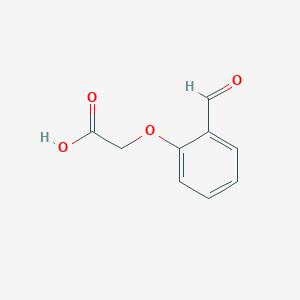![molecular formula C18H16N4S B181230 6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 93073-31-5](/img/structure/B181230.png)
6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory effects. In
Scientific Research Applications
6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains, including drug-resistant strains. Additionally, this compound has been found to have antitumor properties and has been investigated as a potential anticancer agent. Moreover, it has been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Mechanism Of Action
The mechanism of action of 6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication. Additionally, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and fungal strains, and reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to have antioxidant properties and may help protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of biological activities. This compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory effects, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity. Like many other heterocyclic compounds, 6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may have adverse effects on living organisms at high concentrations.
Future Directions
There are several future directions for research on 6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Moreover, there is a need for more comprehensive toxicity studies to determine the safety of this compound for use in humans. Finally, the potential use of 6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a lead compound for the development of new drugs with improved efficacy and safety profiles should be explored.
Synthesis Methods
The synthesis of 6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation of 2-phenylethylamine with 4-benzoyl-5-mercapto-1,2,4-triazole in the presence of acetic anhydride and acetic acid. The resulting product is then treated with benzyl chloride to obtain the final compound.
properties
CAS RN |
93073-31-5 |
|---|---|
Product Name |
6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Molecular Formula |
C18H16N4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6-benzyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4S/c1-3-7-14(8-4-1)11-12-16-19-20-18-22(16)21-17(23-18)13-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
LPKWCGTVFANIEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)CC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



